molecular formula C19H15N3O4 B2692415 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 899970-42-4

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2692415
CAS No.: 899970-42-4
M. Wt: 349.346
InChI Key: MGKYISOAUUWRMS-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a nitrobenzyl group, a dihydropyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Nitration: Introduction of the nitro group to the benzyl ring.

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the dihydropyridine intermediate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents such as potassium permanganate.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Reduction: Formation of 1-(3-aminobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide.

    Oxidation: Formation of 1-(3-nitrobenzyl)-6-oxo-N-phenylpyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitrobenzyl and dihydropyridine derivatives on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, affecting the flow of calcium ions in and out of cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrobenzyl group may also contribute to the compound’s biological activity through its interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Lacks the N-phenyl group, which may affect its biological activity and chemical properties.

    1-(3-aminobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide: The amino group instead of the nitro group can lead to different reactivity and applications.

    1-(3-nitrobenzyl)-6-oxo-N-phenylpyridine-3-carboxamide: The oxidized form of the dihydropyridine ring, which may have different electronic properties.

Uniqueness

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrobenzyl and dihydropyridine moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18-10-9-15(19(24)20-16-6-2-1-3-7-16)13-21(18)12-14-5-4-8-17(11-14)22(25)26/h1-11,13H,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYISOAUUWRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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